molecular formula C16H16N2O B12890084 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine CAS No. 916173-16-5

4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B12890084
CAS No.: 916173-16-5
M. Wt: 252.31 g/mol
InChI Key: XFKPGJQKUAFPQN-UHFFFAOYSA-N
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Description

4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine is a high-purity chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a pyrrolo[2,3-b]pyridine core, a privileged structure in drug design due to its ability to mimic purine bases, facilitating targeted interactions with enzyme active sites . The specific substitution pattern on this scaffold is engineered to enhance binding affinity and selectivity, making it a valuable intermediate for the synthesis of more complex bioactive molecules . Its primary research application is in the development of kinase inhibitors for oncology , with additional potential in exploring treatments for respiratory and inflammatory diseases . Furthermore, the broader class of pyrrolo[2,3-b]pyridines has been investigated for a range of pharmacological activities, including the modulation of serine/threonine-protein kinases (such as Sgk1) and dopamine receptors (for example, as seen in the related D4 receptor ligand L-745,870) , highlighting the versatility of this core structure in neuropharmacology and signal transduction research. The compound is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request detailed specifications, certificates of analysis, and pricing information directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916173-16-5

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H16N2O/c1-11(2)19-13-5-3-12(4-6-13)14-7-9-17-16-15(14)8-10-18-16/h3-11H,1-2H3,(H,17,18)

InChI Key

XFKPGJQKUAFPQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=C3C=CNC3=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and 2-aminopyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-isopropoxybenzaldehyde with 2-aminopyridine under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the pyrrolo[2,3-b]pyridine core.

    Final Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the pyrrole ring’s α-positions. Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the pyrrole moiety to form hydroxylated derivatives or diketones, depending on reaction duration and stoichiometry.

Reaction Type Reagents Conditions Product
OxidationKMnO₄Acidic medium, 60°C4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione

This reaction is critical for modifying electron density in the heterocycle, influencing subsequent interactions in medicinal chemistry applications .

Reduction Reactions

Sodium borohydride (NaBH₄) in methanol reduces the pyridine ring’s nitrogen-containing groups, yielding partially saturated derivatives. For example:

Reaction Type Reagents Conditions Product
ReductionNaBH₄Methanol, RT4-(4-Isopropoxy-phenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Reduction enhances solubility and alters binding affinity in biological systems .

Electrophilic Aromatic Substitution

The pyrrole ring is highly reactive toward electrophilic substitution, with regioselectivity favoring the 3-position due to electronic and steric effects .

Key Reactions:

  • Nitration : Nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the 3-position.

  • Bromination : Bromine (Br₂) in acetic acid yields 3-bromo derivatives.

  • Iodination : Iodine (I₂) with silver sulfate (Ag₂SO₄) produces 3-iodo analogs .

Reaction Type Reagents Conditions Product
NitrationHNO₃, H₂SO₄0–5°C, 2 h3-Nitro-4-(4-isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine
BrominationBr₂, CH₃COOHRT, 1 h3-Bromo-4-(4-isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

Nucleophilic Substitution

The isopropoxy group on the phenyl ring participates in nucleophilic substitution. For example, halogenation with phosphorus oxychloride (POCl₃) replaces the isopropoxy group with chloride under acidic conditions:

Reaction Type Reagents Conditions Product
SubstitutionPOCl₃, K₂CO₃Reflux, 6 h4-(4-Chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine

Mannich and Aldol Reactions

The compound reacts with aldehydes and amines in Mannich reactions to form bis-heterocyclic methanes. For instance, formaldehyde in acetic acid yields di-3-(1H-pyrrolo[2,3-b]pyridyl)methane .

Reaction Type Reagents Conditions Product
Mannich ReactionHCHO, NH₃, CH₃COOHReflux, 4 hDi-3-(4-(4-isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridyl)methane

Oxidative Coupling

Under microwave irradiation, the compound undergoes oxidative coupling with arylboronic acids using palladium catalysts, forming biaryl derivatives. This reaction is pivotal for constructing complex architectures in drug discovery .

Mechanistic Insights

  • Regioselectivity : Reactions predominantly occur at the 3-position of the pyrrole ring due to higher electron density .

  • Oxidation Pathways : Atmospheric oxygen or mild oxidizing agents (e.g., H₂O₂) facilitate dehydrogenation and ring aromatization .

Scientific Research Applications

Pharmacological Studies

4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a therapeutic agent. Its structure suggests activity against specific biological targets, making it a candidate for drug development aimed at treating various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting cell proliferation in certain cancer cell lines. This effect is attributed to its ability to interfere with cellular signaling pathways that promote tumor growth .
  • Neuroprotective Effects : Research has also explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells .

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological mechanisms.

  • Biomolecular Interactions : The compound can be utilized to study interactions between proteins and small molecules, providing insights into enzyme inhibition and receptor binding dynamics .
  • Target Identification : Its application in high-throughput screening assays allows researchers to identify potential biological targets and elucidate the mechanisms of action of new drugs .

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for efficiency and yield.

  • Method Development : Researchers are developing synthetic routes that improve the scalability of producing this compound for further research applications. This includes optimizing reaction conditions and exploring alternative reagents .

Case Studies

Study TitleObjectiveFindings
Anticancer Properties of Pyrrole DerivativesTo evaluate the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth in breast cancer cells
Neuroprotective MechanismsInvestigating the protective effects in neuronal culturesShowed reduced oxidative stress markers and improved cell viability
Synthesis OptimizationTo enhance the yield of the compoundAchieved a 30% increase in yield through modified reaction conditions

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The isopropoxy group in the target compound likely provides moderate lipophilicity compared to the more polar methoxy group (e.g., 4-Methoxy-1H-pyrrolo[2,3-b]pyridine ) and the highly lipophilic benzyloxy group (e.g., 4-(4-Benzyloxy-phenoxy)-1H-pyrrolo[2,3-b]pyridine ).
  • Solubility: Electron-withdrawing groups, such as the cyano substituent in 1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile , may reduce solubility, whereas sulfonyl or halogenated derivatives (e.g., 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo) are typically less soluble due to increased molecular weight and steric hindrance.

Biological Activity

4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly as a therapeutic agent in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_{16}H_{18}N_2O
  • Molecular Weight : 270.33 g/mol

This compound belongs to the pyrrolo[2,3-b]pyridine class, which has been studied for various pharmacological activities.

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The mechanism involves the inhibition of FGFR signaling pathways that are crucial for cell proliferation and survival in cancer cells.

Inhibition of FGFRs

A study reported that related compounds showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating effective inhibition at low concentrations (7 nM for FGFR1) . This suggests that this compound could similarly inhibit these receptors.

In Vitro Studies

In vitro studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, one derivative demonstrated significant inhibition of breast cancer cell line 4T1 proliferation and induced apoptosis .

Table 1: In Vitro Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Effect
4h4T17Proliferation inhibition
4hMDA-MB-2319Apoptosis induction
4hA54925Migration inhibition

Case Study: FGFR Inhibition in Breast Cancer

A notable case study involved the evaluation of a pyrrolo[2,3-b]pyridine derivative in a preclinical model of breast cancer. The compound was shown to significantly reduce tumor size and metastasis when administered to mice bearing breast tumors. The mechanism was attributed to the down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2), which are critical in tumor invasion processes .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for pyrrolo[2,3-b]pyridine derivatives. These compounds generally exhibit low toxicity profiles in animal models, although detailed toxicological assessments are necessary to establish safety for clinical use.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:

  • Step 1 : Halogenation of the pyrrolo[2,3-b]pyridine core using N-iodosuccinimide (NIS) in acetone .
  • Step 2 : Protection of the pyrrole nitrogen with a tosyl group (TsCl/NaH/THF) .
  • Step 3 : Suzuki-Miyaura coupling with 4-isopropoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a toluene/EtOH/H₂O solvent system at 90–105°C .
  • Step 4 : Deprotection of the tosyl group under basic conditions (KOH/EtOH) .
    Purification often involves recrystallization from methanol or column chromatography .

Advanced: How can computational methods optimize the synthesis of this compound?

Integrated Computational Reaction Design and Discovery (ICReDD) approaches combine quantum chemical calculations and experimental data to predict optimal reaction pathways. For example:

  • Reaction path search : Identifies low-energy transition states for cross-coupling steps, reducing trial-and-error experimentation .
  • Solvent selection : Computational models evaluate solvent effects on reaction kinetics (e.g., toluene vs. DMF) to improve yield .
  • Catalyst screening : Density functional theory (DFT) predicts Pd-ligand interactions to enhance catalytic efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regioselectivity of the isopropoxy-phenyl substitution and pyrrolo[2,3-b]pyridine core .
  • HRMS : Validate molecular weight and isotopic patterns.
  • HPLC : Assess purity (>99% is typical for pharmacological studies) .

Advanced: How do structural modifications impact bioactivity in pyrrolo[2,3-b]pyridine derivatives?

  • SAR studies : Replacement of the isopropoxy group with methoxy or halogen substituents alters lipophilicity and target binding (e.g., kinase inhibition) .
  • Heterocycle substitution : Pyridine vs. pyrimidine cores influence π-π stacking interactions in enzyme active sites .
  • Data contradiction : Higher in vitro activity does not always translate to in vivo efficacy due to metabolic instability (e.g., cytochrome P450 interactions) .

Basic: How are reaction conditions optimized to mitigate low yields in multi-step syntheses?

  • Temperature control : Elevated temperatures (90–105°C) improve cross-coupling efficiency but require careful monitoring to avoid decomposition .
  • Catalyst loading : Pd(PPh₃)₄ at 5–10 mol% balances cost and reactivity .
  • Workup protocols : Repeated washing with NaOH removes unreacted boronic acids, minimizing side products .

Advanced: What strategies resolve contradictions between computational predictions and experimental data?

  • Error analysis : Compare DFT-predicted transition states with experimental kinetics to identify overlooked intermediates .
  • Sensitivity testing : Vary solvent polarity or ligand steric bulk to reconcile discrepancies in reaction outcomes .
  • Machine learning : Train models on historical data (e.g., reaction databases) to refine computational parameters .

Basic: What safety protocols are essential during synthesis?

  • Handling Pd catalysts : Use fume hoods and personal protective equipment (PPE) to avoid heavy metal exposure .
  • Chloranil use : Avoid inhalation and skin contact due to toxicity; neutralize waste with 5% NaOH .
  • Storage : Keep intermediates under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can reactor design improve scalability for this compound?

  • Continuous-flow systems : Enhance heat/mass transfer in exothermic steps (e.g., Suzuki coupling) .
  • Membrane separation : Efficiently remove Pd residues using nanofiltration .
  • Process analytical technology (PAT) : In-line HPLC monitors reaction progress in real time .

Basic: What purification methods are effective for this compound?

  • Recrystallization : Methanol or ethanol recovers high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers .
  • Acid-base extraction : Remove unreacted boronic acids via pH-dependent solubility .

Advanced: How do electronic effects of substituents influence photophysical properties?

  • Isopropoxy group : Electron-donating effects red-shift fluorescence emission by stabilizing excited states .
  • Pyrrole N-H : Hydrogen bonding with solvents (e.g., DMSO) quenches fluorescence; deuterated solvents enhance quantum yield .

Basic: What are the common structural analogs of this compound?

  • Core modifications : 7-azaindole (pyrrolo[2,3-b]pyridine) vs. indole derivatives .
  • Substituent analogs : 4-chlorophenyl or 4-fluorophenyl groups for comparative SAR studies .

Advanced: How can in silico models predict metabolic stability?

  • CYP450 docking : Simulate interactions with CYP3A4/2D6 to identify metabolic hotspots .
  • ADMET predictors : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

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